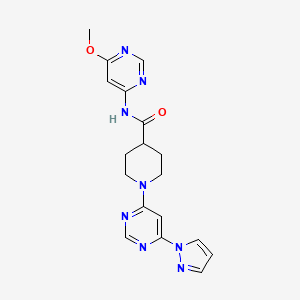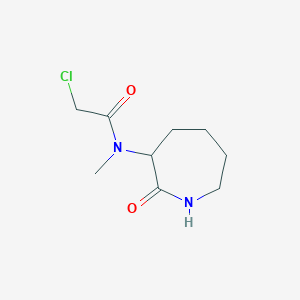![molecular formula C26H31N5O5 B2480748 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-88-4](/img/structure/B2480748.png)
7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of the broader family of pyrazolo[4,3-c]pyridine derivatives, which have been extensively studied for their diverse pharmacological activities and chemical properties. The molecule features a complex structure incorporating a pyrazolo[4,3-c]pyridine core, a tetrahydrofuran moiety, and a piperazine ring, indicative of its potential for significant biological activity and chemical reactivity.
Synthesis Analysis
The synthesis of related pyrazolo[4,3-c]pyridine derivatives often involves multistep chemical reactions, including heterocyclization, Claisen-Schmidt type reactions, and condensation with aromatic aldehydes or phenylhydrazine hydrochloride in methanol under controlled temperatures (Koshetova et al., 2022). These methods highlight the complexity and versatility in synthesizing these compounds, suggesting a similarly intricate approach for our compound of interest.
Molecular Structure Analysis
X-ray crystallography of similar compounds has revealed detailed insights into their molecular structure, showing that the piperidine and pyrazoline rings can adopt chair and envelope conformations, respectively (Koshetova et al., 2022). This information is crucial for understanding the molecular geometry and potential interaction sites of our compound.
Chemical Reactions and Properties
Pyrazolo[4,3-c]pyridine derivatives exhibit a range of chemical reactions, including cyclization, condensation, and reactions with various organic reagents, leading to a diverse array of structural motifs and functionalities (Koshetova et al., 2022). These reactions underscore the chemical versatility and reactivity of the compound, suggesting potential applications in chemical synthesis and modification.
Aplicaciones Científicas De Investigación
Chemical Inhibition in Drug Metabolism
The compound 7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one exhibits notable chemical properties that make it a potential candidate for use in drug metabolism studies. It's structurally related to chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes, crucial for drug metabolism. These inhibitors help decipher the specific CYP isoforms involved in drug metabolism, essential for understanding drug-drug interactions (Khojasteh et al., 2011).
Applications in DNA Binding and Drug Design
Compounds with structural similarities to the one , like Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic makes them valuable in fluorescent DNA staining, critical for chromosome and nuclear staining in plant cell biology. Moreover, these compounds serve as a model for rational drug design, providing insights into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Role in Medicinal Chemistry
In medicinal chemistry, arylpiperazine derivatives, structurally related to the compound, are significant. They are used in treating various conditions like depression, psychosis, or anxiety. Understanding the metabolism and disposition of these compounds, including the formation of 1-aryl-piperazines, offers valuable insights into their therapeutic actions and potential side effects (Caccia, 2007).
Propiedades
IUPAC Name |
7-[4-(2-ethoxyacetyl)piperazine-1-carbonyl]-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-2-35-18-23(32)29-10-12-30(13-11-29)25(33)21-16-28(15-20-9-6-14-36-20)17-22-24(21)27-31(26(22)34)19-7-4-3-5-8-19/h3-5,7-8,16-17,20H,2,6,9-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLOXKYAODDRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)
![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)


![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)



![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)